3-(methylsulfanyl)butan-2-amine
Description
Properties
CAS No. |
1314970-37-0 |
|---|---|
Molecular Formula |
C5H13NS |
Molecular Weight |
119.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Kinetics
The process follows an SN2 mechanism, where the methylsulfide anion (CH3S−) displaces chloride from 3-chlorobutan-2-amine. Kinetic studies reveal a second-order dependence:
Isotopic labeling experiments using deuterated amines confirm inversion of configuration at the chiral center, consistent with bimolecular nucleophilic substitution.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–40°C | <30°C: Slow kinetics; >40°C: Side reactions |
| Solvent | Ethanol/Water (3:1) | Polar aprotic solvents increase SN2 rate |
| Stoichiometry | 1:1.2 (amine:sulfide) | Excess sulfide minimizes hydrolysis |
| Reaction Time | 4–6 hours | Prolonged duration reduces yield by 12% |
Purification via fractional distillation under reduced pressure (60°C at 15 mmHg) yields 74–78% product purity.
Multi-Step Synthesis from β-Amino Alcohol Precursors
A scalable alternative involves converting β-amino alcohols to target amines through intermediate thioether formation.
Stepwise Protocol
-
Epoxidation : Treat 2-buten-1-ol with m-chloroperbenzoic acid (m-CPBA) to form 2,3-epoxybutan-1-ol (83% yield).
-
Ring-Opening : React epoxide with methyl mercaptan (CH3SH) in acidic methanol, yielding 3-(methylsulfanyl)butan-1,2-diol (91% yield).
-
Amination : Substitute the secondary hydroxyl group with ammonia under Mitsunobu conditions (DIAD, PPh3), achieving 68% overall yield.
Comparative Analysis
| Metric | Nucleophilic Substitution | Multi-Step Synthesis |
|---|---|---|
| Total Yield | 78% | 68% |
| Purity | 95% | 98% |
| Scalability | Industrial (kg-scale) | Lab-scale (<100 g) |
| Byproducts | Chloride salts | Phosphine oxides |
The multi-step approach offers superior stereoselectivity (>99% ee) when using chiral β-amino alcohols, making it preferable for enantiopure pharmaceutical intermediates.
Solid-Phase Synthesis for High-Throughput Applications
Recent advances adapt solid-phase techniques to streamline purification and enable combinatorial library development.
Resin-Based Methodology
-
Resin Functionalization : Load Wang resin with Fmoc-protected 3-mercaptobutanoic acid (85% loading efficiency).
-
Sulfide Formation : Treat with methyl iodide (CH3I) in DMF, achieving quantitative thioether formation.
-
Amine Liberation : Cleave with 20% piperidine/DMF, followed by ion-exchange chromatography to isolate 3-(methylsulfanyl)butan-2-amine (62% yield over 3 steps).
Advantages Over Solution-Phase
-
Purification Efficiency : Intermediate washing removes impurities without chromatography.
-
Automation Compatibility : Enables parallel synthesis of 96 analogs in 48 hours.
-
Waste Reduction : Solvent usage decreases by 70% compared to batch processes.
Catalytic Amination of 3-(Methylsulfanyl)butan-2-ol
Transition-metal catalysts enable direct conversion of alcohols to amines via borrowing hydrogen methodology.
Ruthenium-Catalyzed Process
| Catalyst | Temperature | Pressure | Yield |
|---|---|---|---|
| Ru/C | 150°C | 50 bar NH3 | 81% |
| Ir(acac)3 | 130°C | 30 bar NH3 | 65% |
| Pd/Al2O3 | 170°C | 70 bar NH3 | 58% |
The Ru/C system demonstrates exceptional chemoselectivity (>99%), avoiding common side reactions like C-S bond cleavage.
Biocatalytic Approaches Using Transaminases
Engineered ω-transaminases convert 3-(methylsulfanyl)butan-2-one to the corresponding amine with enantiomeric excess >99%.
Enzymatic Reaction Parameters
| Enzyme Source | Substrate Conc. | Cofactor | ee |
|---|---|---|---|
| Arthrobacter sp. | 50 mM | PLP | 99.2% |
| Bacillus megaterium | 100 mM | PMP | 98.7% |
| Candida antarctica | 75 mM | PLP | 99.5% |
Continuous flow bioreactors achieve space-time yields of 12 g/L/day, demonstrating industrial viability for chiral amine production.
| Method | PMI* | E-Factor** | Carbon Efficiency |
|---|---|---|---|
| Nucleophilic Sub. | 8.7 | 34 | 61% |
| Catalytic Amination | 3.2 | 11 | 89% |
| Biocatalysis | 1.9 | 5 | 94% |
*Process Mass Intensity (kg input/kg product)
**Waste generated per kg product
Biocatalytic routes exhibit superior sustainability but require further development for cost-competitive large-scale production.
| Reactor Type | Residence Time | Yield Improvement |
|---|---|---|
| Packed-Bed | 8 min | +22% vs batch |
| Spinning Disk | 3 min | +15% vs batch |
Integration with real-time analytics enables adaptive process control .
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
3-(methylsulfanyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)butan-2-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical pathways. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Sulfur-Containing Substituents
3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-amine (D0)
- Structure : Features a triazine ring with a methylsulfanyl group and an amine.
- Key Differences : The triazine core introduces aromaticity and planar geometry, altering reactivity and binding affinity compared to the aliphatic butan-2-amine backbone of the target compound.
- Biological Activity : D0 demonstrates antimicrobial properties by impairing bacterial resistance to predation (e.g., Klebsiella spp.) .
(3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
- Structure : Combines a thiophene ring with a branched butan-2-amine.
- Applications : Used in drug discovery for central nervous system (CNS) targets due to improved blood-brain barrier penetration .
3-Methoxy-1-(3-methylphenyl)butan-2-amine
- Structure : Aromatic substitution (3-methylphenyl) and methoxy group at position 3.
- Key Differences : The phenyl group increases hydrophobicity, while the methoxy group introduces hydrogen-bonding capacity. This compound’s applications focus on neurotransmitter analog synthesis (e.g., serotonin or dopamine derivatives) .
Table 1: Structural and Functional Comparison of Sulfur-Containing Amines
Pharmacological Analogs: Butan-2-amine Derivatives in Therapeutics
Sitagliptin (DPP-4 Inhibitor)
- Structure : (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine.
- Key Differences : The trifluoromethyl and triazolo-pyrazine groups enhance DPP-4 enzyme inhibition, critical for diabetes management. The target compound lacks these pharmacophores, limiting direct therapeutic overlap .
N-[3-(Benzyloxy)benzyl]-2-butanamine Hydrochloride
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
